molecular formula C25H22N2O4S B2825607 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate CAS No. 851094-22-9

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate

Cat. No.: B2825607
CAS No.: 851094-22-9
M. Wt: 446.52
InChI Key: UFXILJPQWWZDQU-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study by Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety. These compounds exhibited significant antimicrobial activities, outperforming reference drugs in some cases, suggesting their potential as novel antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Structural and Molecular Studies

Research by Sagar et al. (2017) focused on the molecular conformations and hydrogen bonding of tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the importance of these compounds in understanding molecular interactions and designing new materials with specific structural properties (Sagar et al., 2017).

Synthetic Applications

A study by Rozze & Fray (2009) described the preparation of deuterated derivatives of a pyrazole compound for use as a bioanalytical standard, demonstrating the relevance of such compounds in analytical chemistry and drug development (Rozze & Fray, 2009).

Bioactivities and Chemical Synthesis

Kendre et al. (2013) synthesized 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which were screened for anti-inflammatory activities and against microbial strains. This research underscores the versatility of pyrazole derivatives in drug discovery and development (Kendre, Landge, Jadhav, & Bhusare, 2013).

Theoretical and Experimental Chemistry

Research by Salem et al. (2015) on pyrazolo[1,5-a]pyrimidine and related compounds involved ab initio calculations to understand their chemical behavior, demonstrating the compound's significance in theoretical chemistry and material science (Salem, Ahmed, Shaaban, Shibl, & Farag, 2015).

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-14-15-22(18(2)16-17)27-24(31-25(28)20-10-6-4-7-11-20)23(19(3)26-27)32(29,30)21-12-8-5-9-13-21/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXILJPQWWZDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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